molecular formula C15H30N2O3S B6704952 N-cyclopentyl-1-(3-hydroxy-3-methylbutyl)piperidine-3-sulfonamide

N-cyclopentyl-1-(3-hydroxy-3-methylbutyl)piperidine-3-sulfonamide

Cat. No.: B6704952
M. Wt: 318.5 g/mol
InChI Key: MSIJMBQSRGMZSX-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-(3-hydroxy-3-methylbutyl)piperidine-3-sulfonamide is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonamide group, and a cyclopentyl group

Properties

IUPAC Name

N-cyclopentyl-1-(3-hydroxy-3-methylbutyl)piperidine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O3S/c1-15(2,18)9-11-17-10-5-8-14(12-17)21(19,20)16-13-6-3-4-7-13/h13-14,16,18H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIJMBQSRGMZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN1CCCC(C1)S(=O)(=O)NC2CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-(3-hydroxy-3-methylbutyl)piperidine-3-sulfonamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonamide group, and the attachment of the cyclopentyl and hydroxy-methylbutyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-(3-hydroxy-3-methylbutyl)piperidine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles and nucleophiles. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonamide group may produce an amine.

Scientific Research Applications

N-cyclopentyl-1-(3-hydroxy-3-methylbutyl)piperidine-3-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-(3-hydroxy-3-methylbutyl)piperidine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The piperidine ring and other functional groups may also contribute to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclopentyl-1-(3-hydroxy-3-methylbutyl)piperidine-3-sulfonamide include other piperidine-based sulfonamides and compounds with similar functional groups.

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

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